molecular formula C6H7ClN2S B6617280 5-chloro-3-(cyclopropylmethyl)-1,2,4-thiadiazole CAS No. 1503960-11-9

5-chloro-3-(cyclopropylmethyl)-1,2,4-thiadiazole

Cat. No. B6617280
CAS RN: 1503960-11-9
M. Wt: 174.65 g/mol
InChI Key: QJQGDAZIMFRNKT-UHFFFAOYSA-N
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Description

The compound would be described based on its molecular structure. It is a thiadiazole, which is a type of organic compound containing a ring structure composed of three carbon atoms, one sulfur atom, and two nitrogen atoms .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the types of bonds between them. Techniques such as X-ray crystallography can be used to determine the molecular structure .


Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability. These properties can be determined using various analytical techniques .

Mechanism of Action

If the compound has biological activity, the mechanism of action would be studied. This involves understanding how the compound interacts with biological targets in the body .

Safety and Hazards

The safety and potential hazards of the compound would be assessed. This can involve studying the compound’s toxicity, flammability, and environmental impact .

Future Directions

This would involve speculating on potential future research directions. This could include potential applications of the compound, modifications that could be made to the compound to improve its properties, or new methods of synthesizing the compound .

properties

IUPAC Name

5-chloro-3-(cyclopropylmethyl)-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2S/c7-6-8-5(9-10-6)3-4-1-2-4/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQGDAZIMFRNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=NSC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(cyclopropylmethyl)-1,2,4-thiadiazole

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